molecular formula C13H16N2O2 B2637486 (5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone CAS No. 2034380-77-1

(5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone

Cat. No.: B2637486
CAS No.: 2034380-77-1
M. Wt: 232.283
InChI Key: YMUIPLREKKQBDV-UHFFFAOYSA-N
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Description

The compound (5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone is a versatile chemical entity with a unique structure that has garnered interest in various fields of scientific research. Its distinct molecular framework makes it a valuable candidate for drug discovery, synthesis of new compounds, and the study of biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, followed by the introduction of the cyclopropyl group. The piperidine ring is then synthesized separately and coupled with the isoxazole derivative under specific conditions. Key reagents often include cyclopropylamine, isoxazole derivatives, and piperidine precursors. Reaction conditions may involve the use of catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional moieties.

Scientific Research Applications

Chemistry

In chemistry, (5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its interactions with enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in targeting specific diseases or conditions.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound in the development of new pharmaceuticals aimed at treating neurological disorders, infections, or other medical conditions.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone: shares similarities with other isoxazole and piperidine derivatives, such as:

Uniqueness

What sets this compound apart is its combined structural features, which offer a unique balance of reactivity and stability. This makes it a versatile tool in both research and industrial applications, providing opportunities for the development of new compounds and materials with enhanced properties.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(3-methylidenepiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-3-2-6-15(8-9)13(16)11-7-12(17-14-11)10-4-5-10/h7,10H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUIPLREKKQBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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